molecular formula C6H12N2 B13651726 4,5-Dihydro-5-propyl-1H-pyrazole CAS No. 75011-90-4

4,5-Dihydro-5-propyl-1H-pyrazole

Cat. No.: B13651726
CAS No.: 75011-90-4
M. Wt: 112.17 g/mol
InChI Key: YJMMTFQSMKYWSB-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-propyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-5-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another method involves the reaction of hydrazine hydrate with chalcones under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5-propyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic pyrazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-propyl-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-5-propyl-1H-pyrazole is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the propyl group can enhance its lipophilicity and potentially its bioavailability .

Properties

CAS No.

75011-90-4

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

5-propyl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C6H12N2/c1-2-3-6-4-5-7-8-6/h5-6,8H,2-4H2,1H3

InChI Key

YJMMTFQSMKYWSB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC=NN1

Origin of Product

United States

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